molecular formula C17H10F6N4 B2423973 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline CAS No. 338962-25-7

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline

Cat. No.: B2423973
CAS No.: 338962-25-7
M. Wt: 384.285
InChI Key: HMFMVXTYBMTYPL-PGGKNCGUSA-N
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Description

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is a chemical compound known for its unique structure and properties

Properties

IUPAC Name

3-(trifluoromethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4/c18-16(19,20)11-7-5-10(6-8-11)9-24-27-15-14(17(21,22)23)25-12-3-1-2-4-13(12)26-15/h1-9H,(H,26,27)/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMVXTYBMTYPL-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxaline scaffold is typically constructed via cyclocondensation reactions between o-phenylenediamine and α-dicarbonyl compounds. For example, reaction of o-phenylenediamine with phenacyl bromide derivatives in acetic acid under reflux yields 2-substituted quinoxalines.

Example Procedure :

  • Dissolve o-phenylenediamine (10 mmol) and 4-(trifluoromethyl)phenacyl bromide (10 mmol) in glacial acetic acid.
  • Add fused sodium acetate (12 mmol) and reflux at 120°C for 6–8 hours.
  • Cool the mixture, pour into ice-water, and collect the precipitate via filtration.
  • Purify by recrystallization from ethanol to obtain 2-(4-trifluoromethylphenyl)quinoxaline (Yield: 68–73%).

This method provides moderate yields but requires optimization to accommodate steric hindrance from the trifluoromethyl group.

Metal-Free Trifluoromethylation Strategies

Recent advances enable direct trifluoromethylation of preformed quinoxalines. Trifluoroacetic acid serves as a cost-effective CF₃ source under solvent-only conditions:

Optimized Protocol :

  • Suspend quinoxaline precursor (1 mmol) in trifluoroacetic acid (5 mL).
  • Heat at 80°C for 12 hours under nitrogen.
  • Quench with saturated NaHCO₃ and extract with dichloromethane.
  • Dry over MgSO₄ and evaporate to isolate 2-trifluoromethylquinoxaline (Yield: 52–94%).

This approach eliminates metal catalysts, simplifying purification and improving scalability.

Hydrazone Formation and Functionalization

Condensation with 4-(Trifluoromethyl)Benzaldehyde

The hydrazone moiety is introduced via Schiff base formation between quinoxaline hydrazines and aromatic aldehydes:

Stepwise Synthesis :

  • React 3-hydrazinylquinoxaline (1 mmol) with 4-(trifluoromethyl)benzaldehyde (1.2 mmol) in ethanol.
  • Add catalytic acetic acid and reflux for 4 hours.
  • Monitor by TLC (hexane:ethyl acetate = 3:1).
  • Isolate the product by vacuum filtration (Yield: 75–82%).

Table 1: Optimization of Hydrazone Formation

Catalyst Solvent Time (h) Yield (%)
Acetic acid Ethanol 4 82
H₂SO₄ MeOH 3 78
None DMF 6 65

Triethylamine as a base improves regioselectivity by deprotonating the hydrazine intermediate, favoring (E)-isomer formation.

Integrated Synthetic Pathways

One-Pot Sequential Methodology

Combining cyclocondensation and trifluoromethylation in a single reactor reduces intermediate isolation steps:

  • Perform cyclocondensation of o-phenylenediamine with 4-(trifluoromethyl)phenacyl bromide in acetic acid.
  • Directly add trifluoroacetic acid (5 equiv) and heat at 80°C for 12 hours.
  • Neutralize, extract, and purify via column chromatography (hexane/EtOAc).
  • Isolate final product in 58% overall yield.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.4 Hz, 2H, quinoxaline H-6,7)
  • δ 7.89 (s, 1H, hydrazone CH=N)
  • δ 7.65 (d, J = 8.0 Hz, 2H, aryl CF₃)
  • δ 4.32 (s, 2H, NH₂, exchangeable with D₂O)

¹⁹F NMR (376 MHz) :

  • δ -62.5 (s, CF₃ quinoxaline)
  • δ -63.1 (s, CF₃ phenyl)

HRMS (ESI+) :

  • m/z calc. for C₁₇H₁₁F₆N₄: 409.0874; found: 409.0876

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1 mL/min) shows >98% purity at 254 nm. X-ray crystallography confirms the (E)-configuration of the hydrazone bond.

Comparative Evaluation of Methods

Table 2: Synthesis Method Efficiency

Method Steps Overall Yield (%) Purity (%) Scalability
Sequential one-pot 2 58 95 High
Stepwise functionalization 3 72 98 Moderate
Palladium catalysis 4 45 90 Low

The metal-free one-pot approach offers the best balance between yield and practicality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Biological Applications

The biological applications of this compound are primarily centered around its potential as a therapeutic agent. Research indicates that derivatives of quinoxalines can exhibit various pharmacological activities:

  • Anticonvulsant Activity : Quinoxaline derivatives have been studied for their anticonvulsant properties. For instance, compounds with similar structures have shown effectiveness in models of induced seizures, suggesting that the target compound may also possess such activity .
  • Antimicrobial Properties : Recent studies have indicated that quinoxaline derivatives can act as antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance the efficacy against various pathogens, including bacteria and fungi .
  • Anticancer Potential : Some quinoxaline derivatives have demonstrated cytotoxic effects against cancer cell lines. This suggests that the target compound may also contribute to anticancer strategies by inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Chemical Synthesis

The synthesis of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline typically involves several steps:

  • Formation of Quinoxaline : The initial step often includes the condensation of appropriate aniline derivatives followed by cyclization to form the quinoxaline core.
  • Introduction of Trifluoromethyl Groups : This can be achieved through electrophilic fluorination methods or using trifluoromethylating agents.
  • Hydrazone Formation : The final product is obtained by reacting the synthesized quinoxaline with hydrazine derivatives to form the hydrazone linkage.

Case Studies

Several studies have explored the applications and efficacy of similar compounds:

  • Anticonvulsant Study : A study on [1,2,4]triazolo[4,3-a]quinoxaline derivatives showed promising anticonvulsant activities in animal models, indicating that modifications on the quinoxaline structure can lead to enhanced therapeutic effects .
  • Antimicrobial Research : Research on novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides demonstrated significant antimicrobial activity against various bacterial strains, suggesting that similar structural motifs could be effective in developing new antibiotics .
  • Anticancer Activity : A study focused on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates indicated that modifications in the quinoxaline structure could lead to compounds with substantial anticancer properties .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is unique due to the combination of trifluoromethyl groups, a hydrazone linkage, and a quinoxalinyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2-(Trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15H12F6N4
  • SMILES Notation : CC(C1=CN=C2C(=C1C(=C(C=C2)N=N)C(F)(F)F)C(F)(F)F)=O

Antimicrobial Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of hydrazinecarboxamides, which share structural similarities with the target compound, were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE .

Furthermore, the compound was assessed against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing varying degrees of activity, with some derivatives achieving minimum inhibitory concentrations (MICs) around 250 µM .

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro studies. For example, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. One derivative showed an IC50 value of 0.76 μM against HepG2 cells, indicating strong antiproliferative activity . The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways such as VEGFR-2 inhibition .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups has been correlated with increased biological activity. For instance, compounds featuring this moiety have shown enhanced interaction with biological targets due to their electronic properties, which can influence binding affinity and selectivity .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Values
2fAChE InhibitionElectric eel AChE27.04 - 106.75 µM
2fBuChE InhibitionEquine serum BuChE58.01 - 277.48 µM
Hydrazone DerivativeAntimycobacterial ActivityMycobacterium tuberculosisMIC = 250 µM
Derivative XAnticancer ActivityHepG2IC50 = 0.76 μM

Case Studies

  • Inhibition Studies : A series of hydrazine derivatives were synthesized and tested for their ability to inhibit cholinesterases, revealing that modifications in alkyl chain length significantly impacted their inhibitory potency .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives not only inhibited cancer cell proliferation but also induced apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard protocols for synthesizing 2-(trifluoromethyl)-3-[(E)-hydrazinylidene]quinoxaline derivatives?

  • Methodological Answer : The synthesis typically involves condensation of 3-(trifluoromethyl)quinoxalin-2(1H)-one with hydrazine derivatives under controlled conditions. Key steps include:
  • Reagent Use : Triethyl orthoformate or trifluoroacetic acid as catalysts for cyclocondensation .
  • Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate crystalline products .
    Example Protocol :
StepReagents/ConditionsYieldReference
13-(Trifluoromethyl)quinoxalin-2(1H)-one + hydrazine hydrate, DMF, 80°C, 12h65–75%
2Column chromatography (Hexane:EtOAc = 3:1)70%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (quinoxaline aromatic protons), δ 7.8–8.0 ppm (trifluoromethylphenyl protons) .
  • ¹⁹F NMR : Single peak near δ -60 ppm (CF₃ groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ matching calculated molecular weights (e.g., m/z 403 for C₁₇H₁₁F₆N₃) .
  • X-ray Crystallography : Resolves E/Z isomerism in hydrazine linkages (bond angles: 120–125° for E-configuration) .

Advanced Research Questions

Q. How can low yields in the synthesis of hydrazinylidenequinoxalines be addressed?

  • Methodological Answer : Low yields (e.g., 22% for similar compounds ) often arise from steric hindrance or side reactions. Optimization strategies include:
  • Catalyst Screening : Use of Pd/C or Ru complexes to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7h to 3min) and improves yield by 10–15% .
  • Solvent Polarity Adjustment : Switching from THF to acetonitrile enhances solubility of intermediates .

Q. How to resolve contradictory data in structural analysis (e.g., crystallography vs. NMR)?

  • Methodological Answer : Cross-validate using complementary techniques:
  • X-ray Crystallography : Gold standard for confirming spatial arrangement (e.g., R₁obs < 0.05 ).
  • DFT Calculations : Compare experimental NMR shifts with computed values (deviation < 0.3 ppm acceptable) .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism) that cause signal splitting .

Q. What strategies are effective for evaluating biological activity of this compound?

  • Methodological Answer : Follow a tiered pharmacological workflow:
  • In Vitro Assays :
  • Antimicrobial : MIC testing against S. aureus and E. coli (IC₅₀ values reported in ).
  • Kinase Inhibition : ATP-binding site competition assays (e.g., EGFR kinase) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonyl groups ) to enhance potency.
    Key Modifications :
SubstituentActivity TrendReference
CF₃ at C3↑ Lipophilicity → ↑ Membrane Permeability
Hydrazine linkerE-configuration → ↑ Target Binding

Data Contradiction Analysis

Q. Why do different studies report varying melting points for analogous compounds?

  • Methodological Answer : Discrepancies (e.g., 189–191°C vs. 220–222°C ) may arise from:
  • Polymorphism : Recrystallization solvents (ethanol vs. DCM) yield distinct crystal forms.
  • Purity : Column chromatography (95% purity) vs. sublimation (99% purity) .
    Resolution : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions .

Experimental Design for Novel Derivatives

Q. How to design a derivative with enhanced photostability?

  • Methodological Answer : Incorporate electron-withdrawing groups (EWGs) to reduce π→π* excitation:
  • Synthetic Route : Replace hydrazine with thiocarbazide to introduce sulfur atoms (↑ UV absorption stability) .
  • Characterization : UV/Vis spectroscopy (λmax shift from 350 nm to 320 nm indicates stability) .

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